molecular formula C14H17Cl2NO4 B2710410 2-(2,4-Dichlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide CAS No. 1421496-81-2

2-(2,4-Dichlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide

Cat. No.: B2710410
CAS No.: 1421496-81-2
M. Wt: 334.19
InChI Key: JZFNZHUERANLRO-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dichlorophenoxy group attached to an acetamide moiety, which is further connected to a cyclopentyl ring with hydroxyl and hydroxymethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy acetic acid derivative. This is followed by the introduction of the cyclopentyl ring through a series of reactions, including esterification, reduction, and hydroxylation. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The dichlorophenoxy group can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of less chlorinated derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A structurally related compound with similar phenoxy and dichloro groups but lacking the cyclopentyl ring and hydroxyl substituents.

    N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)acetamide: A compound with a similar cyclopentyl ring and acetamide linkage but without the dichlorophenoxy group.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide is unique due to the combination of its dichlorophenoxy group and cyclopentyl ring with hydroxyl substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c15-9-1-2-13(11(16)4-9)21-7-14(20)17-10-3-8(6-18)12(19)5-10/h1-2,4,8,10,12,18-19H,3,5-7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFNZHUERANLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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